3-Cyclopentylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentylbutan-1-amine: is an organic compound that belongs to the class of amines Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Cyclopentylbutan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentylamine with butyl halides under basic conditions. Another approach is the reductive amination of cyclopentanone with butylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides, anhydrides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, imines
Scientific Research Applications
3-Cyclopentylbutan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopentylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. Additionally, it may inhibit specific enzymes, altering metabolic processes and cellular functions .
Comparison with Similar Compounds
Cyclopentylamine: Similar in structure but lacks the butan-1-amine chain.
Butylamine: Contains the butan-1-amine structure but lacks the cyclopentyl group.
Cyclopentylmethanamine: Features a cyclopentyl group attached to a methanamine structure.
Uniqueness: 3-Cyclopentylbutan-1-amine is unique due to the combination of the cyclopentyl group and the butan-1-amine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H19N |
---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
3-cyclopentylbutan-1-amine |
InChI |
InChI=1S/C9H19N/c1-8(6-7-10)9-4-2-3-5-9/h8-9H,2-7,10H2,1H3 |
InChI Key |
DVITXXGIIZQHJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.